2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine
CAS No.:
Cat. No.: VC15196959
Molecular Formula: C13H18ClN5O
Molecular Weight: 295.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN5O |
|---|---|
| Molecular Weight | 295.77 g/mol |
| IUPAC Name | 2-butyl-N-[(5-chloro-2-methoxyphenyl)methyl]tetrazol-5-amine |
| Standard InChI | InChI=1S/C13H18ClN5O/c1-3-4-7-19-17-13(16-18-19)15-9-10-8-11(14)5-6-12(10)20-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |
| Standard InChI Key | AMDDZNDFFDKLCL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC |
Introduction
Synthesis
The synthesis of compounds like 2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine typically involves:
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Tetrazole Formation: Starting with precursors like nitriles or azides under catalytic conditions to form the tetrazole ring.
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Alkylation or Substitution: Introduction of the butyl group and the benzyl moiety through alkylation reactions.
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Functional Group Modifications: Incorporating the chloro and methoxy groups on the benzene ring using electrophilic aromatic substitution or other directed methods.
These steps are carried out under controlled conditions to ensure high yields and purity.
Pharmacological Potential
Compounds containing tetrazole rings, such as this one, are widely studied for their pharmacological properties:
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Angiotensin Receptor Blocking Activity: Tetrazoles are known to mimic carboxylic acids in binding to biological receptors, making them candidates for cardiovascular drugs.
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Anti-inflammatory Effects: Similar compounds have shown potential in inhibiting enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways.
Structural Importance
The presence of the chlorine and methoxy substituents on the benzyl group enhances the compound's lipophilicity and may improve its interaction with hydrophobic pockets in protein targets.
Spectroscopic Analysis
Characterization of this compound can be performed using:
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NMR Spectroscopy: Proton () and carbon () NMR provide insights into the molecular structure.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as tetrazole () and amine ().
Crystallography
X-ray crystallography can confirm the three-dimensional arrangement of atoms, particularly the orientation of substituents on the benzene ring relative to the tetrazole core.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C12H17ClN4O |
| Molecular Weight | ~284.75 g/mol |
| Functional Groups | Tetrazole, amine, chloro-benzene, methoxy-benzene |
| Potential Bioactivity | Angiotensin receptor blocking, anti-inflammatory |
| Analytical Techniques | NMR, MS, IR, X-ray crystallography |
Research Directions
Future studies on 2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine could explore:
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Biological Assays: Testing for receptor binding affinity and enzyme inhibition.
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Pharmacokinetics: Evaluating solubility, bioavailability, and metabolic stability.
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Derivatives Development: Modifying substituents to optimize activity or reduce toxicity.
This compound represents a promising scaffold for drug discovery efforts due to its structural features and potential biological activities. Further research is warranted to unlock its full therapeutic potential.
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